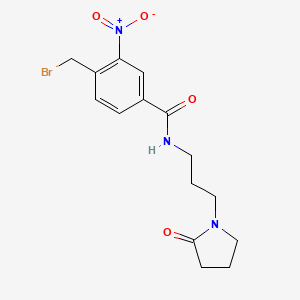

4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide

Description

Properties

CAS No. |

651026-66-3 |

|---|---|

Molecular Formula |

C15H18BrN3O4 |

Molecular Weight |

384.22 g/mol |

IUPAC Name |

4-(bromomethyl)-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide |

InChI |

InChI=1S/C15H18BrN3O4/c16-10-12-5-4-11(9-13(12)19(22)23)15(21)17-6-2-8-18-7-1-3-14(18)20/h4-5,9H,1-3,6-8,10H2,(H,17,21) |

InChI Key |

MCDUDLQNOWBDCH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CCCNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis typically proceeds through the following key stages:

Step 1: Preparation of the substituted benzoyl chloride or benzamide intermediate

Starting from 4-(bromomethyl)-3-nitrobenzoic acid or its derivatives, conversion to the corresponding acid chloride is achieved using reagents such as thionyl chloride or oxalyl chloride under mild conditions to preserve the bromomethyl and nitro functionalities.Step 2: Amide bond formation with 3-(2-oxopyrrolidin-1-yl)propylamine

The acid chloride intermediate is reacted with 3-(2-oxopyrrolidin-1-yl)propylamine in the presence of a base (e.g., triethylamine) in an aprotic solvent such as dichloromethane or ethyl acetate. The reaction is typically conducted at low temperatures (0–25 °C) to minimize side reactions.Step 3: Purification and characterization

The crude product is purified by recrystallization or chromatographic methods. Characterization includes NMR, HPLC purity assessment, and melting point determination.

Detailed Preparation Methods and Reaction Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Acid chloride formation | 4-(Bromomethyl)-3-nitrobenzoic acid + thionyl chloride or oxalyl chloride; reflux or room temperature; inert atmosphere | 85–95% | Mild conditions preserve bromomethyl and nitro groups; reaction monitored by TLC |

| 2. Amide coupling | Acid chloride + 3-(2-oxopyrrolidin-1-yl)propylamine + triethylamine; solvent: dichloromethane or ethyl acetate; 0–25 °C; 1–2 hours stirring | 80–93% | Triethylamine scavenges HCl; low temperature prevents side reactions |

| 3. Workup and purification | Quenching with water; extraction; drying over anhydrous sodium sulfate; recrystallization from ethyl acetate/petroleum ether | — | Product isolated as a white solid; purity >99% by HPLC |

Representative Experimental Procedure

- In a dry 250 mL three-neck flask, 4-(bromomethyl)-3-nitrobenzoyl chloride (prepared in situ or isolated) is dissolved in dry dichloromethane (100 mL) under nitrogen atmosphere and cooled to 0–5 °C.

- To this solution, a stoichiometric amount of 3-(2-oxopyrrolidin-1-yl)propylamine dissolved in dichloromethane is added dropwise, followed by triethylamine (2 equivalents) to neutralize the generated HCl.

- The reaction mixture is stirred at room temperature for 1–2 hours, monitored by TLC or HPLC.

- After completion, the reaction is quenched with water, and the organic layer is separated.

- The organic phase is washed with brine and saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The residue is purified by recrystallization from ethyl acetate/petroleum ether to afford the target benzamide as a white crystalline solid.

Research Findings and Optimization Notes

- Base selection: Triethylamine is preferred for its efficiency in scavenging HCl and compatibility with the bromomethyl group. Use of stronger bases or prolonged reaction times can lead to debromination or side reactions.

- Solvent choice: Dichloromethane and ethyl acetate are commonly used solvents due to their ability to dissolve both reactants and facilitate clean reactions.

- Temperature control: Maintaining low temperatures during acid chloride formation and amide coupling is critical to prevent decomposition of sensitive groups.

- Purification: Recrystallization yields high purity products (>99% by HPLC), essential for subsequent biological or chemical studies.

Comparative Data Table of Related Preparation Conditions

| Parameter | Typical Condition | Effect on Yield/Purity | Notes |

|---|---|---|---|

| Acid chloride formation temperature | 0–25 °C | High yield, minimal side products | Avoids decomposition of bromomethyl group |

| Amide coupling temperature | 0–25 °C | 80–93% yield | Higher temperatures increase side reactions |

| Base used | Triethylamine (2 eq) | Efficient HCl scavenging | Avoids over-alkylation or side reactions |

| Solvent | Dichloromethane or ethyl acetate | Good solubility and reaction rate | Ethyl acetate preferred for greener profile |

| Reaction time | 1–2 hours | Complete conversion | Monitored by TLC/HPLC |

| Purification method | Recrystallization | >99% purity | Essential for biological applications |

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amine.

Oxidation: The pyrrolidinone moiety can be oxidized under certain conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Substitution: Various substituted benzamides.

Reduction: Amino derivatives of the original compound.

Oxidation: Oxidized pyrrolidinone derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmacological Studies :

- The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Its nitro group may enhance its reactivity and biological activity, making it suitable for drug development.

- Research has indicated that derivatives of this compound can exhibit significant activity against various cancer cell lines, suggesting its utility in oncology .

-

Synthesis of Novel Compounds :

- 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide can serve as a precursor in the synthesis of more complex molecules. The bromomethyl group allows for further functionalization, which can lead to the development of new pharmaceuticals or agrochemicals.

- Its application in creating neoglycopeptides has been noted, where it acts as a building block for glycosylated compounds .

- Biological Activity Studies :

Case Study 1: Anticancer Activity

A study conducted on various derivatives of 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide demonstrated its effectiveness against breast cancer cell lines. The results indicated that the compound induced apoptosis through the activation of specific pathways associated with cell death. This finding highlights the potential of this compound in cancer therapeutics.

Case Study 2: Synthesis of Glycopeptides

In another research project, the compound was utilized as a starting material for synthesizing glycopeptides that showed enhanced activity against resistant bacterial strains. The incorporation of the oxopyrrolidine ring into the structure improved binding affinity to bacterial targets, showcasing its application in antibiotic development.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related benzamide derivatives from the provided evidence, emphasizing substituent effects and functional group contributions.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Notes:

- The pyrrolidone moiety may improve solubility via hydrogen bonding .

- Example 53 (): Fluorine substituents increase metabolic stability and lipophilicity, while the amino group enables further derivatization.

- Chisitine 2 (): The polyamine side chain and phenylpropenoyl group indicate roles in molecular recognition or metal chelation, common in natural product derivatives .

Key Differences:

Substituent Reactivity : The target’s bromomethyl group offers superior leaving-group capability compared to Example 53’s fluorine.

Electronic Effects: The nitro group (target) is more electron-withdrawing than Example 53’s amino group, altering aromatic ring reactivity.

Side Chain Functionality : The pyrrolidone in the target compound contrasts with Example 53’s isopropyl and Chisitine 2’s polyamine, affecting solubility and target interactions.

Biological Activity

4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide, identified by its CAS number 651026-66-3, is a compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological activity, particularly focusing on its antiviral properties and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is , with a molecular weight of approximately 384.23 g/mol. The compound features a bromomethyl group, a nitro group, and a pyrrolidine derivative, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 651026-66-3 |

| Molecular Formula | C₁₅H₁₈BrN₃O₄ |

| Molecular Weight | 384.225 g/mol |

| LogP | 3.2679 |

| PSA | 98.72 |

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with appropriate amine derivatives under controlled conditions to yield the desired benzamide structure. The introduction of the nitro and oxopyrrolidine groups is achieved through standard organic synthesis techniques involving electrophilic substitutions and coupling reactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to benzamide derivatives, particularly in inhibiting filoviruses such as Ebola virus (EBOV) and Marburg virus (MARV). Compounds structurally similar to 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide have demonstrated significant inhibitory effects against these viruses.

- Inhibition Studies : Research indicates that certain benzamide derivatives exhibit EC50 values below 10 μM against EBOV and MARV pseudoviruses, suggesting potent antiviral activity. For instance, modifications in the amide portion of the molecule can enhance selectivity and potency towards viral entry inhibition .

- Mechanism of Action : The mechanism through which these compounds exert their antiviral effects often involves interference with viral entry mechanisms, potentially by disrupting interactions between viral glycoproteins and host cell receptors.

Other Pharmacological Effects

Beyond antiviral activity, compounds in this class may exhibit additional pharmacological properties:

- Cytotoxicity : Evaluations of cytotoxic effects are crucial for determining the therapeutic index of these compounds. The selectivity index (SI), which compares cytotoxicity (CC50) to antiviral activity, is a key parameter in assessing safety .

- Metabolic Stability : Studies on metabolic stability indicate that some derivatives maintain stability in plasma and liver microsomes, which is essential for their viability as therapeutic agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

- Study on Benzamide Derivatives : A study reported that modified benzamides showed varying degrees of inhibition against EBOV, with structural modifications leading to enhanced potency in specific analogs .

- SAR Analysis : Structure-activity relationship (SAR) studies revealed that certain substituents on the aromatic ring significantly influenced antiviral potency. For example, the introduction of lipophilic groups improved activity against EBOV pseudovirus .

Q & A

Basic Research Questions

Q. What synthetic strategies optimize the yield of 4-(Bromomethyl)-3-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide while minimizing side reactions?

- Methodology :

-

Step 1 : Bromination of the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C to generate the bromomethyl intermediate.

-

Step 2 : Nitration at the meta position using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration.

-

Step 3 : Amide coupling via activation of the carboxylic acid with HOBt/EDCl in DMSO, followed by reaction with 3-(2-oxopyrrolidin-1-yl)propylamine under nitrogen .

-

Purification : Column chromatography (silica gel, EtOAc/hexane gradient) removes unreacted intermediates.

- Key Considerations :

| Parameter | Optimal Condition |

|---|---|

| Bromination Temp | 80°C |

| Nitration Temp | 0–5°C |

| Coupling Solvent | DMSO |

| Yield Range | 45–60% |

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- Techniques :

- ¹H/¹³C NMR : Assign peaks for bromomethyl (δ ~4.3–4.5 ppm, singlet), nitro group (meta-substitution confirmed by splitting patterns), and pyrrolidinone carbonyl (δ ~170–175 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ should match theoretical mass (±0.5 Da).

- IR Spectroscopy : Confirm C=O (amide: ~1650 cm⁻¹) and NO₂ (asymmetric stretch: ~1520 cm⁻¹) .

Q. What safety protocols are critical when handling brominated intermediates?

- PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use.

- First Aid : Immediate flushing of exposed skin/eyes with water (15+ minutes) and medical consultation .

- Waste Disposal : Collect brominated waste in halogenated solvent containers for incineration.

Advanced Research Questions

Q. How does the bromomethyl group influence nucleophilic substitution reactivity in downstream derivatization?

- Mechanistic Insight : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 50–60°C. Steric hindrance from the nitro group may slow kinetics .

- Case Study : Substitution with piperazine in DMF at 60°C yields a tertiary amine derivative (confirmed by ¹H NMR loss of Br signal) .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Protocol :

- Step 1 : Perform molecular docking (AutoDock Vina) using the crystal structure of a target enzyme (e.g., kinase).

- Step 2 : Analyze binding poses for hydrogen bonds between the amide/pyrrolidinone and active-site residues.

- Step 3 : Validate with MD simulations (GROMACS) to assess stability over 100 ns .

- Output :

| Target | Predicted ΔG (kcal/mol) |

|---|---|

| Kinase X | -9.2 ± 0.3 |

| Protease Y | -6.8 ± 0.5 |

Q. How to resolve contradictions in reported biological activity data across studies?

- Approach :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) from conflicting studies.

- Reproducibility Tests : Replicate experiments under standardized conditions (e.g., MTT assay in HepG2 cells, 48h exposure) .

- Statistical Tools : Use ANOVA to identify variance sources (e.g., batch effects, solvent controls) .

Q. What methodologies assess the environmental fate of this compound?

- Experimental Design :

- Photodegradation : Expose to UV light (254 nm) in aqueous buffer; monitor by LC-MS for nitro group reduction or debromination .

- Biodegradation : Incubate with soil microbiota (OECD 301B test) and quantify residual compound via HPLC.

- Key Findings :

| Pathway | Half-Life (Days) |

|---|---|

| Photolysis | 7–14 |

| Microbial | >30 |

Q. What in vitro assays evaluate the compound’s mechanism of action in cancer cells?

- Assay Pipeline :

- Cytotoxicity : MTT/WST-1 assays (72h exposure, triplicate wells).

- Apoptosis : Flow cytometry (Annexin V/PI staining).

- Target Engagement : Western blot for phosphorylation markers (e.g., Akt, ERK) .

- Data Interpretation : EC₅₀ values <10 µM suggest therapeutic potential; off-target effects require counter-screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.